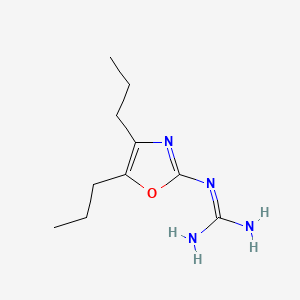
Guanidine, (4,5-dipropyl-2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidine, (4,5-dipropyl-2-oxazolyl)- is an organic compound belonging to the family of guanidines. It is a heterocyclic compound with significant potential in therapeutic and industrial applications. The molecular formula of this compound is C10H18N4O, and it has a molecular weight of 210.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidines, including Guanidine, (4,5-dipropyl-2-oxazolyl)-, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:
Transition-Metal-Catalyzed Synthesis: This method involves the formation of C–N bonds using transition metal catalysts.
Catalytic Guanylation Reaction: Amines react with carbodiimides in the presence of a catalyst to form guanidines.
Tandem Catalytic Guanylation/Cyclization Reactions: This approach combines guanylation and cyclization in a single step.
Chemical Reactions Analysis
Types of Reactions: Guanidine, (4,5-dipropyl-2-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction may yield amines.
Scientific Research Applications
Guanidine, (4,5-dipropyl-2-oxazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and DNA binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Guanidine, (4,5-dipropyl-2-oxazolyl)- involves its interaction with molecular targets and pathways. It acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . This compound may also interact with specific enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Guanidine: A strong organic base used in various applications, including muscle weakness treatment and protein denaturation.
Thiourea: Similar to guanidine but contains sulfur instead of oxygen.
Cyanamide: Used in the synthesis of guanidines and other nitrogen-containing compounds.
Uniqueness: Guanidine, (4,5-dipropyl-2-oxazolyl)- is unique due to its specific heterocyclic structure, which imparts distinct chemical and biological properties. Its potential therapeutic and industrial applications set it apart from other guanidines.
Properties
IUPAC Name |
2-(4,5-dipropyl-1,3-oxazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-3-5-7-8(6-4-2)15-10(13-7)14-9(11)12/h3-6H2,1-2H3,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELNGSYDNICUTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(OC(=N1)N=C(N)N)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388900 |
Source


|
| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98911-31-0 |
Source


|
| Record name | Guanidine, (4,5-dipropyl-2-oxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














